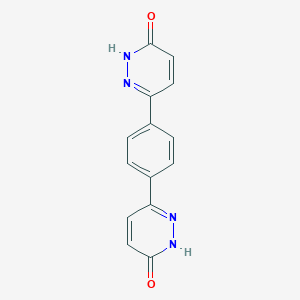
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene, also known as BDPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridazine family and has a molecular formula of C20H14N4O2. BDPB is a versatile compound that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has been shown to exhibit significant cytotoxicity against various cancer cell lines, with minimal toxicity against normal cells. 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has also been shown to inhibit the growth and proliferation of cancer cells in preclinical studies. In addition, 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene in lab experiments is its versatility. 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene can be synthesized using various methods and can be modified to suit specific experimental needs. Another advantage is its potential as a therapeutic agent, which may have significant implications for the treatment of cancer and other diseases.
One limitation of using 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental settings. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene. One area of interest is the development of more efficient and scalable synthesis methods for 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene. Another area of interest is the optimization of its use as a therapeutic agent, including the identification of its mechanism of action and the development of more effective delivery systems. In addition, further research is needed to explore the potential applications of 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene in materials science, particularly in the development of organic semiconductors.
Synthesemethoden
The synthesis of 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with hydrazine hydrate to form 2,6-dimethylpyridine-3,5-diamine. This intermediate compound is then reacted with 1,4-benzenediacetyl chloride to form 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene. The synthesis of 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene can also be achieved through other methods, including the reaction of 1,4-diaminobenzene with 3,6-dioxo-1,2,4,5-tetrahydropyridazine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has shown potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has been studied for its potential as an anticancer agent. Studies have shown that 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and lung cancer. 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
In materials science, 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has been studied for its potential as a building block for the synthesis of organic semiconductors. These semiconductors have been shown to have promising applications in electronic devices, including organic solar cells and organic field-effect transistors.
Eigenschaften
CAS-Nummer |
107549-68-8 |
|---|---|
Produktname |
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene |
Molekularformel |
C14H10N4O2 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
3-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H10N4O2/c19-13-7-5-11(15-17-13)9-1-2-10(4-3-9)12-6-8-14(20)18-16-12/h1-8H,(H,17,19)(H,18,20) |
InChI-Schlüssel |
MTPSKWYBRGLEBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)C3=NNC(=O)C=C3 |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)C3=NNC(=O)C=C3 |
Andere CAS-Nummern |
107549-68-8 |
Synonyme |
1,4-bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene 1,4-BODPB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)
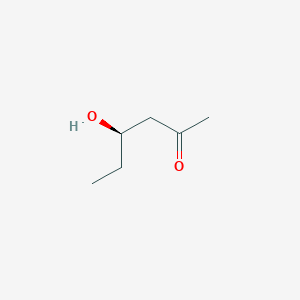
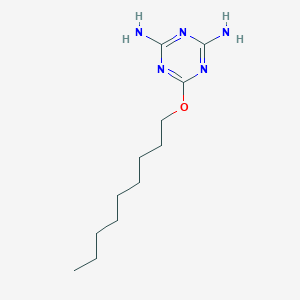
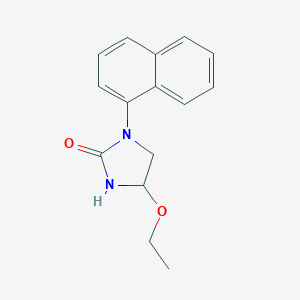
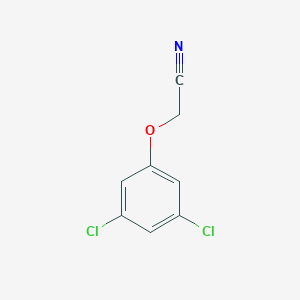
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)
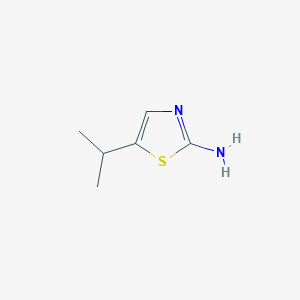

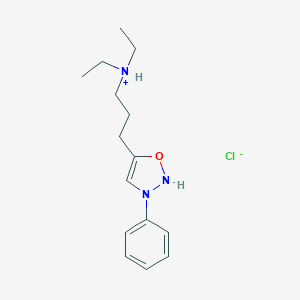
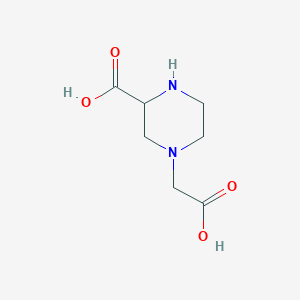
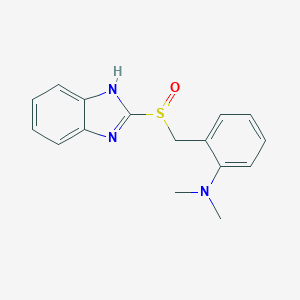
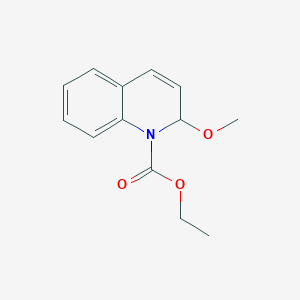
![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)
